![molecular formula C14H7F4N3O2S B2733391 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 955975-49-2](/img/structure/B2733391.png)

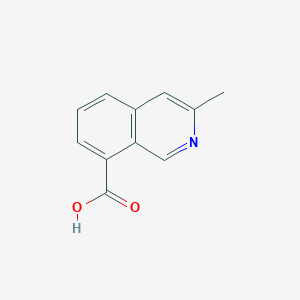

1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a member of pyrazoles . It contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.34 . Other physical and chemical properties such as melting point, boiling point, and density are not directly available.Aplicaciones Científicas De Investigación

Environmental Implications and Replacement Efforts

Fluorinated Alternatives to Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) and Perfluoroalkane Sulfonic Acids (PFSAs)

Research has been directed towards replacing long-chain PFCAs and PFSAs due to environmental and health concerns. Fluorinated alternatives, including substances related to the given chemical structure, are used in various applications, such as fluoropolymer manufacture, surface treatments, and firefighting foams. However, the safety of these alternatives for humans and the environment remains uncertain, necessitating further research and data generation to assess their risks effectively (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

Understanding the Biodegradability of Fluorinated Compounds

Studies have focused on the environmental degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), including compounds with similar structures to the one mentioned. Insights into microbial degradation pathways, half-lives, and the formation of degradation intermediates are crucial for evaluating the environmental fate and effects of these compounds (Liu & Mejia Avendaño, 2013).

Bioaccumulative Potential of PFCAs

Comparative Analysis of Bioaccumulation

Investigations into the bioaccumulative nature of PFCAs suggest that PFCAs with shorter fluorinated carbon chains are less likely to bioaccumulate compared to longer-chain compounds. This research provides a foundation for understanding the environmental behavior and potential risks associated with fluorinated substances, including the chemical of interest (Conder et al., 2008).

Optoelectronic Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

While not directly mentioning the specific compound, related research highlights the importance of incorporating fluorinated structures into π-extended conjugated systems. These advancements are significant for developing novel optoelectronic materials, demonstrating the broader applicability of fluorinated compounds in technological innovations (Lipunova et al., 2018).

Propiedades

IUPAC Name |

1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N3O2S/c15-9-4-2-1-3-7(9)10-6-24-13(20-10)21-11(14(16,17)18)8(5-19-21)12(22)23/h1-6H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUXDKENFOJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)

![7-isopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2733310.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)

![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)

![[2-(2-Furoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2733317.png)

![Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2733318.png)

![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![3-(4-Chlorophenyl)-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2733329.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2733330.png)